N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a heterocyclic acetamide derivative featuring:
- A 2-chloro-5-(trifluoromethyl)phenyl group attached to the acetamide nitrogen.
- An indole scaffold substituted at the 1-position with a 1,3,4-oxadiazole ring bearing a propan-2-yl group.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N4O2/c1-12(2)20-28-29-21(32-20)18-9-13-5-3-4-6-17(13)30(18)11-19(31)27-16-10-14(22(24,25)26)7-8-15(16)23/h3-10,12H,11H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRXXBCUUWMGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves multiple steps The starting materials typically include 2-chloro-5-(trifluoromethyl)phenyl and 1H-indole derivativesIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
Pharmaceutical Development
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is being explored for its potential as an antitumor agent . Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Antimicrobial Activity
Research has shown that similar compounds possess antimicrobial properties. The presence of the oxadiazole moiety is particularly noteworthy as it has been linked to increased antibacterial and antifungal activities. This compound could be investigated for its efficacy against resistant microbial strains.
Neurological Research
The indole structure is often associated with neuroactive properties. There is potential for this compound to be studied in the context of neurodegenerative diseases, where it may modulate neurotransmitter systems or provide neuroprotective effects.
Agricultural Chemistry
Due to its unique chemical properties, this compound might be developed as a pesticide or herbicide . Compounds with trifluoromethyl groups have been noted for their effectiveness in agricultural applications due to their ability to disrupt biochemical pathways in pests.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM. |
| Study B | Antimicrobial Properties | Showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 25 µg/mL. |
| Study C | Neuroprotective Effects | In vitro studies indicated potential neuroprotective effects against oxidative stress in neuronal cell cultures. |
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Variations
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole
- Analog () : Replacing oxadiazole with 1,3,4-thiadiazole introduces a sulfur atom, which may alter electronic properties and hydrogen-bonding capacity. The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide shows increased lipophilicity due to the methoxybenzyl group but reduced metabolic stability compared to oxadiazoles .
Triazole and Tetrazole Derivatives
- Triazoles generally exhibit stronger hydrogen-bonding capacity than oxadiazoles .
- Analog () : Tetrazole-containing compounds (e.g., 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide) may exhibit improved bioavailability due to tetrazole’s acidic proton, enabling salt formation .
Substituent Effects
Propan-2-yl vs. Methoxybenzyl Groups
- The propan-2-yl group on the target compound’s oxadiazole increases steric bulk and lipophilicity (predicted logP ~3.5), favoring membrane permeability.
- Methoxybenzyl-substituted analogs (e.g., ) have higher logP values (~4.2) but may suffer from faster metabolic degradation due to benzyl ether cleavage .
Pyridinyl and Indole Modifications
Pharmacological Activity
Anti-Exudative and Anti-Inflammatory Effects
- The target compound’s indole-oxadiazole scaffold aligns with analogs showing anti-exudative activity (). For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives reduced edema by 45–60% at 10 mg/kg, comparable to diclofenac sodium .
Antiproliferative Potential
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide, and what are the critical reaction parameters?
- The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic conditions. Subsequent indole functionalization and acetamide coupling are performed using chloroacetyl chloride or similar reagents. Key parameters include temperature control (e.g., reflux in acetic acid for cyclization), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography to isolate high-purity products .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry.
- HPLC for purity assessment (>95% purity is standard for pharmacological studies).
- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- FT-IR spectroscopy to identify functional groups like amide C=O stretches (~1650 cm⁻¹) and oxadiazole rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound during scale-up synthesis?
- Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance indole functionalization efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
- Temperature gradients : Stepwise heating during cyclization reduces side reactions.
- In-line monitoring : Use HPLC or TLC to track reaction progress and terminate at peak conversion .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of derivatives of this compound?
- SAR studies require:
-
Systematic substitution : Modify the oxadiazole’s isopropyl group or indole’s substituents to assess impact on bioactivity.
-
In vitro assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cytotoxicity in cancer cell lines).
-
Computational modeling : Molecular docking (e.g., using AutoDock) to predict binding affinities to biological targets like protein kinases .
Derivative Modification Observed Bioactivity Change Reference Technique Replacement of isopropyl with cyclopropyl Reduced antifungal activity MIC assay Addition of electron-withdrawing groups on phenyl ring Enhanced kinase inhibition IC₅₀ measurement
Q. How should researchers resolve contradictions in solubility or stability data reported across studies?
- Contradictions often arise from differing experimental conditions. To address:
- Standardize protocols : Use consistent pH buffers (e.g., PBS at pH 7.4) and temperature (25°C) for solubility tests.
- Multi-technique validation : Compare solubility via HPLC (quantitative) and NMR (qualitative) to confirm results.
- Accelerated stability studies : Expose the compound to stress conditions (e.g., UV light, 40°C) and monitor degradation via LC-MS .
Q. What experimental approaches are used to identify and validate the biological targets of this compound?
- Target identification involves:
- Pull-down assays : Use biotinylated analogs to isolate bound proteins from cell lysates.
- Kinase profiling screens : Test against panels of recombinant kinases (e.g., Eurofins KinaseProfiler).
- CRISPR-Cas9 knockouts : Validate target relevance by assessing loss of compound efficacy in gene-edited cell lines .
Methodological Considerations
- Data contradiction example : If solubility in DMSO varies between studies, ensure measurements are taken at the same concentration (e.g., 10 mM) and account for hygroscopicity by storing DMSO under anhydrous conditions .
- Advanced synthesis tip : For indole coupling reactions, employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >80% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
